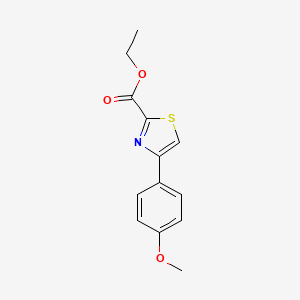

4-(4-甲氧基苯基)-1,3-噻唑-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

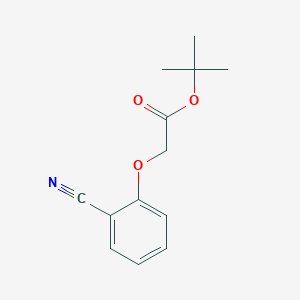

Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds are of significant interest due to their diverse biological activities and their presence in various pharmacologically active molecules.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions with various precursors. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, other thiazole derivatives are synthesized through interactions with different reagents, such as arylidinemalononitrile derivatives and cyanoacrylate derivatives, to form various substituted thiazole compounds . These methods highlight the versatility of thiazole chemistry in generating a wide array of derivatives, including the ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using density functional theory (DFT) and confirmed by X-ray diffraction . The molecular electrostatic potential (MEP) map and Mulliken population analysis can provide insights into the hydrogen bonding sites and electronic distribution within the molecule . These analyses are crucial for understanding the molecular structure and reactivity of thiazole derivatives, including ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

Chemical Reactions Analysis

Thiazole derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates upon treatment with aromatic amines . Additionally, the reactivity of thiazole derivatives with electrophilic reagents can lead to the formation of triazolo[1,5-c]pyrimidine-5-carboxylate derivatives, which are of interest for their potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect the compound's solubility, melting point, and stability. The spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, provide valuable information about the functional groups and the chemical environment of the atoms within the molecule . The antioxidant, antimicrobial, and antiviral activities of some thiazole derivatives have been evaluated, indicating their potential as therapeutic agents . These properties are essential for the development of thiazole-based drugs and for understanding the behavior of ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate in various environments.

科学研究应用

抗菌和抗氧化特性

4-(4-甲氧基苯基)-1,3-噻唑-2-羧酸乙酯衍生物已被合成并评估了它们的抗菌和抗氧化活性。此类化合物已显示出优异的抗菌和抗真菌特性,以及深远的抗氧化潜力。这表明它们在针对微生物感染和氧化应激相关疾病的药物应用中的潜力 (Raghavendra 等人,2016).

抗增殖作用

这些化合物还因其抗增殖作用而受到研究,特别是针对癌细胞。对由 4-(4-甲氧基苯基)-1,3-噻唑-2-羧酸乙酯衍生物合成的噻唑化合物的研究显示出对乳腺癌细胞有希望的活性,表明在癌症治疗中的潜在应用 (Sonar 等人,2020).

分子合成和表征

各种研究集中于 4-(4-甲氧基苯基)-1,3-噻唑-2-羧酸乙酯衍生物的合成和结构表征。这些研究为理解这些化合物在不同科学领域的化学性质和潜在应用提供了基础,范围从材料科学到药物化学 (Mohamed,2014;Mohamed,2021).

抗病毒潜力

最近的研究还包括合成具有潜在抗病毒应用的衍生物。已通过对接研究评估合成的化合物在抑制 SARS-CoV-2 (COVID-19) 中的潜力,突出了它们在持续寻找有效抗病毒药物中的相关性 (Haroon 等人,2021).

作用机制

Target of Action

Similar compounds such as benzothiazoles bearing 1,3,4-thiadiazole have been reported to target vegfr-2 and braf kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

Compounds with similar structures, such as benzothiazoles, have been reported to inhibit the activity of their target enzymes, thereby disrupting the associated biochemical pathways .

Biochemical Pathways

Similar compounds such as benzothiazoles have been reported to affect pathways associated with their target enzymes, such as the vegfr-2 and braf kinase pathways . These pathways are involved in cell growth and proliferation, and their disruption can lead to antiproliferative effects.

Result of Action

Similar compounds such as benzothiazoles have been reported to exhibit antiproliferative effects, likely due to their inhibition of key enzymes involved in cell growth and proliferation .

属性

IUPAC Name |

ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-3-17-13(15)12-14-11(8-18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHMQJLCGMBICX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647090 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

886366-42-3 |

Source

|

| Record name | Ethyl 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-oxo-2-[4-(trifluoromethyl)piperidino]acetate](/img/structure/B1328047.png)

![Ethyl 7-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1328050.png)

![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)

![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N-methylmethanamine](/img/structure/B1328053.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)